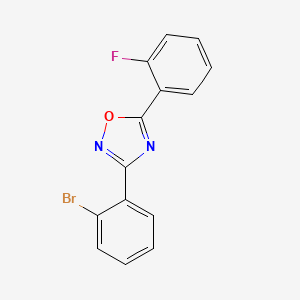

3-(2-Bromophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole

Description

Structural Features of 1,2,4-Oxadiazole Heterocycles

The 1,2,4-oxadiazole core exhibits a planar geometry with bond angles and lengths influenced by its low aromaticity (aromaticity index $$ I_A = 48 $$). The compound 3-(2-bromophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole (CAS: 1000339-25-2) features:

- Molecular formula : $$ \text{C}{14}\text{H}{8}\text{BrFN}_{2}\text{O} $$

- Substituents : Bromine at C3 (2-bromophenyl) and fluorine at C5 (2-fluorophenyl).

Key Structural Properties:

| Property | Value/Description | Source |

|---|---|---|

| Bond angle (C3–C5) | 140° | |

| Dipole moment | 2.1–3.5 D (polarized O–N bond) | |

| Electron-withdrawing effects | Bromine ($$ \sigmap = +0.86 $$), Fluorine ($$ \sigmap = +0.78 $$) |

The fluorine atom increases electronegativity at C5, while bromine enhances lipophilicity and steric bulk at C3.

Significance of Halogen-Substituted 1,2,4-Oxadiazoles in Medicinal Chemistry

Halogenated 1,2,4-oxadiazoles are prized for their bioisosteric equivalence to esters/amides and improved metabolic stability.

Historical Development of Bromo/Fluoro-Substituted Aromatic Oxadiazoles

The synthesis of halogenated 1,2,4-oxadiazoles has evolved significantly since Tiemann and Krüger’s first report in 1884.

Key Milestones:

Synthesis of this compound :

- Step 1 : React 4-bromo-2-fluorobenzonitrile with hydroxylamine to form amidoxime.

- Step 2 : Cyclize with chloroacetyl chloride using DIPEA in 1,2-dichloroethane.

- Step 3 : Purify via column chromatography (hexane/ethyl acetate).

This method achieves 72–78% yield and gram-scale production.

Properties

IUPAC Name |

3-(2-bromophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8BrFN2O/c15-11-7-3-1-5-9(11)13-17-14(19-18-13)10-6-2-4-8-12(10)16/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJEBCCKIVRWKGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=CC=C3Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8BrFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60650469 | |

| Record name | 3-(2-Bromophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000339-25-2 | |

| Record name | 3-(2-Bromophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization Method

One prevalent method for synthesizing this oxadiazole involves the cyclization of hydrazides with carboxylic acid derivatives or acyl chlorides. The general procedure is outlined as follows:

-

- 2-bromobenzohydrazide

- 2-fluorobenzoyl chloride or an equivalent acylating agent

-

- The reaction is typically conducted in an organic solvent such as dichloromethane or dimethylformamide (DMF).

- A base such as triethylamine is added to facilitate the reaction.

- The mixture is usually refluxed for several hours to promote cyclization.

-

- The product is purified through recrystallization or column chromatography to achieve high purity levels.

One-Pot Synthesis

Recent advancements have led to the development of one-pot synthesis methods that streamline the process. This method combines multiple reaction steps into a single reaction vessel, which can improve yield and reduce time.

-

- Combine hydrazine derivatives with carboxylic acids in the presence of coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) and catalysts like triethylamine.

- The reaction is typically carried out under inert atmosphere conditions to prevent oxidation.

Yield :

- This method can yield the desired oxadiazole with minimal purification steps required.

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages |

|---|---|---|

| Cyclization Method | High purity attainable via recrystallization | Multi-step process may reduce yield |

| One-Pot Synthesis | Time-efficient, fewer steps | May require optimization for specific yields |

Research Findings

Recent studies have explored various aspects of the synthesis and characterization of oxadiazoles, including the following:

Yield Optimization : Research indicates that optimizing reaction conditions (temperature, solvent choice) can significantly enhance yields. For instance, using DMF at elevated temperatures has been shown to improve product formation rates.

Characterization Techniques : Spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) are crucial for confirming the structure of synthesized compounds. Key spectral data include chemical shifts corresponding to the oxadiazole ring and substituent groups.

Biological Activity

3-(2-Bromophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activities associated with this compound, including its anticancer properties, mechanisms of action, and relevant research findings.

The molecular formula of this compound is CHBrFNO. It has a molecular weight of 227.03 g/mol and is characterized by its oxadiazole ring structure, which is known to exhibit various biological activities.

Biological Activity Overview

Research indicates that compounds containing the oxadiazole moiety possess significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. In particular, the derivative this compound has shown promising results in several studies.

Anticancer Activity

A notable study highlighted the anticancer potential of oxadiazole derivatives. The compound exhibited cytotoxic effects against various cancer cell lines:

- MCF-7 (breast cancer) : The compound demonstrated an IC value of approximately 15.63 µM, comparable to Tamoxifen (IC = 10.38 µM), indicating significant efficacy in inducing apoptosis in cancer cells through mechanisms involving p53 expression and caspase-3 activation .

- HeLa (cervical cancer) and PANC-1 (pancreatic cancer) : Further evaluations revealed that this compound could effectively inhibit cell proliferation in these lines as well .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Induction of Apoptosis : Flow cytometry assays indicated that this compound induces apoptosis in a dose-dependent manner across various cancer cell lines .

- Inhibition of MMP-9 : Studies have shown that derivatives of oxadiazoles can inhibit matrix metalloproteinase-9 (MMP-9), an enzyme implicated in cancer metastasis .

- Cell Cycle Arrest : The compound has been observed to affect the cell cycle progression in cancer cells, leading to increased rates of apoptosis .

Research Findings

A summary of recent findings related to the biological activity of this compound is presented in the following table:

| Study | Cell Line | IC (µM) | Mechanism |

|---|---|---|---|

| Study A | MCF-7 | 15.63 | Apoptosis via p53/caspase-3 activation |

| Study B | HeLa | Not specified | Cell cycle arrest |

| Study C | PANC-1 | Not specified | MMP-9 inhibition |

Case Studies

Several case studies have explored the efficacy of oxadiazole derivatives in clinical settings:

- A study demonstrated that a series of oxadiazole derivatives exhibited enhanced cytotoxicity compared to traditional chemotherapeutics like doxorubicin .

- Another investigation into the structure-activity relationship (SAR) revealed that modifications on the phenyl rings significantly influenced the biological activity and selectivity towards different cancer types .

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Research has indicated that oxadiazole derivatives exhibit significant antimicrobial properties. The presence of halogen atoms, such as bromine and fluorine in 3-(2-Bromophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole enhances its efficacy against various bacterial strains. Studies have shown that related compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli, S. aureus | TBD |

| Compound A | Pseudomonas aeruginosa | 40-50 µg/mL |

| Compound B | Klebsiella pneumoniae | Comparable to ceftriaxone |

1.2 Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory potential. Similar oxadiazole derivatives have been found to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. This suggests that this compound may possess similar properties, making it a candidate for developing anti-inflammatory drugs .

Material Science

2.1 Organic Electronics

The unique electronic properties of oxadiazoles make them suitable for applications in organic electronics. Compounds like this compound are being explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Their ability to form stable thin films and their favorable charge transport characteristics enhance their performance in these applications.

Table 2: Properties Relevant to Organic Electronics

| Property | Value |

|---|---|

| Thermal Stability | High |

| Charge Mobility | Moderate to High |

| Film Formation | Excellent |

Agricultural Chemistry

3.1 Pesticidal Activity

The compound has been evaluated for its potential use as a pesticide. Studies indicate that oxadiazole derivatives can act as effective agents against various agricultural pests. The halogen substitutions in this compound may enhance its toxicity towards specific insect species while minimizing harm to beneficial organisms .

Table 3: Pesticidal Efficacy of Oxadiazoles

| Compound | Target Pest | Efficacy (%) |

|---|---|---|

| This compound | Aphids | TBD |

| Compound C | Whiteflies | 85 |

| Compound D | Spider Mites | 90 |

Case Studies and Research Findings

Several studies have documented the applications of oxadiazoles in various fields:

- Antimicrobial Studies : A study published in the Journal of Medicinal Chemistry demonstrated the synthesis and evaluation of several oxadiazole derivatives against drug-resistant bacteria .

- Organic Electronics Research : Research presented at the International Conference on Organic Electronics highlighted the use of oxadiazoles in improving the efficiency of OLEDs through enhanced charge transport mechanisms .

- Agricultural Applications : A review article discussed the role of oxadiazoles as potential biopesticides, emphasizing their selective toxicity against pests while being safe for non-target organisms .

Comparison with Similar Compounds

Comparison with Structurally Similar 1,2,4-Oxadiazole Derivatives

Positional Isomers: Bromophenyl Substitution

3-(4-Bromophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole (CAS: 419553-16-5)

- Molecular Formula : C₁₄H₈N₂OFBr

- Molecular Weight : 319.12852 g/mol

- Key Difference : Bromine is substituted at the para position of the phenyl ring instead of ortho.

- However, ortho-substitution may influence electronic properties (e.g., dipole moments) due to proximity to the oxadiazole core .

Substituent Variation: Alkyl vs. Aryl Groups

3-(3-Bromophenyl)-5-methyl-1,2,4-oxadiazole (CAS: 160377-57-1)

- Molecular Formula : C₉H₇BrN₂O

- Molecular Weight : 239.072 g/mol

- Key Difference : A methyl group replaces the 2-fluorophenyl moiety.

- Impact : The smaller methyl group reduces molecular weight and hydrophobicity. This substitution may lower π-π stacking interactions, affecting solid-state packing and solubility. Such derivatives are often explored in agrochemicals due to their simpler synthesis .

Heterocyclic vs. Aromatic Substituents

3-(5-Bromo-2-furyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole (ChemDiv 8013-1323)

- Molecular Formula : C₁₂H₆BrFN₂O₂

- Molecular Weight : 333.10 g/mol

- Key Difference : A bromofuryl group replaces the 2-bromophenyl substituent.

- Furyl-containing oxadiazoles are studied for their antimicrobial activity, though this compound’s biological data remain unpublished .

Pharmacologically Active Analogs

Ataluren (PTC124; 3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-benzoic acid)

- Molecular Formula : C₁₅H₁₀FN₂O₃

- Molecular Weight : 294.25 g/mol

- Key Difference : A benzoic acid group replaces the 2-bromophenyl substituent.

- The carboxylic acid group enhances water solubility and enables hydrogen bonding with biological targets .

Multi-Halogenated Derivatives

3-(4-Bromo-2-fluorophenyl)-5-(chloromethyl)-1,2,4-oxadiazole (CAS: 1791431-60-1)

- Molecular Formula : C₉H₅BrClFN₂O

- Molecular Weight : 306.51 g/mol

- Key Difference : Contains both bromo and fluoro on the same phenyl ring, plus a chloromethyl group.

- Impact : The chloromethyl group increases electrophilicity, making this compound a candidate for further functionalization (e.g., nucleophilic substitution). Multi-halogenation may enhance stability but could raise toxicity concerns .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Trends

Halogen Effects : Fluorine improves metabolic stability and bioavailability, while bromine enhances lipophilicity and van der Waals interactions .

Heterocyclic vs. Aromatic : Furyl substituents (e.g., ChemDiv 8013-1323) may offer synthetic versatility but reduce aromatic stacking compared to phenyl groups .

Pharmacological Potential: Ataluren’s success underscores the importance of polar functional groups (e.g., carboxylic acids) in drug development .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(2-bromophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole?

- Methodology : The compound can be synthesized via cyclization of precursor amidoximes or through microwave-assisted alkylation. For example, microwave heating (e.g., 150°C for 45 minutes under 14.4 bar pressure) with haloalkanes in alcoholic solvents (e.g., 2-propanol) improves reaction efficiency. Purification typically involves silica gel column chromatography (eluent ratios such as hexane:ethyl acetate 4:1) .

- Key Data : Gas chromatography-mass spectrometry (GC-MS, e.g., Agilent 7890B) is critical for monitoring reaction completion, with yields exceeding 90% under optimized conditions .

Q. How is the compound characterized structurally and spectroscopically?

- Methodology : Use nuclear magnetic resonance (NMR: H, C, F) to confirm substituent positions and purity. High-resolution mass spectrometry (HRMS, e.g., ESI-TOF) validates molecular weight (e.g., [M+H] peaks). Infrared spectroscopy (FTIR) identifies functional groups like oxadiazole rings (C=N stretching ~1600 cm) .

- Example : In similar oxadiazoles, H NMR signals for fluorophenyl protons appear as doublets at δ 7.2–7.8 ppm, while bromophenyl protons show coupling patterns at δ 7.5–8.0 ppm .

Q. What biological activities are reported for this compound class?

- Findings : 1,2,4-Oxadiazoles exhibit antimicrobial, antifungal, and apoptosis-inducing properties. For example, alkylthio-substituted derivatives show enhanced activity against Candida albicans (MIC = 8 µg/mL) and Staphylococcus aureus (MIC = 16 µg/mL). Activity correlates with alkyl chain length, with decylthio derivatives being most potent .

Advanced Research Questions

Q. How can reaction conditions be optimized for scalability and yield?

- Approach : Microwave-assisted synthesis reduces reaction time (e.g., 45 minutes vs. 12 hours conventional) and improves regioselectivity. Solvent choice (e.g., acetonitrile for SN2 reactions) and catalysts (e.g., CsCO for deprotonation) enhance efficiency. Pressure-controlled systems minimize side reactions .

- Data : Yields increased from 47% (traditional heating) to 90% under microwave conditions in quinuclidine-based oxadiazole syntheses .

Q. What computational tools predict electronic properties and binding affinities?

- Tools : Multiwfn software analyzes electron localization functions (ELF), electrostatic potentials (ESP), and orbital compositions. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model interactions with biological targets like farnesoid X receptor (FXR) .

- Case Study : ESP maps reveal nucleophilic regions near the oxadiazole ring, guiding modifications for receptor binding (e.g., PXR agonism with piperidine substituents) .

Q. How does structure-activity relationship (SAR) guide derivative design?

- Insights :

- Substituent Position : Fluorine at the ortho position enhances metabolic stability; bromine improves lipophilicity for membrane penetration.

- Heterocyclic Variations : Replacing phenyl with pyridyl groups (e.g., 5-chloropyridin-2-yl) increases apoptosis induction (IC = 1.2 µM in T47D cells) .

- Alkyl Chain Effects : Longer chains (e.g., decylthio) improve antifungal activity by 4-fold compared to methylthio derivatives .

Q. How to resolve contradictions in biological activity data across studies?

- Strategies :

- Assay Standardization : Use CLSI guidelines for MIC determinations to minimize variability in antimicrobial studies .

- Target Profiling : Photoaffinity labeling (e.g., with TIP47 protein) identifies off-target interactions that may explain divergent apoptosis results .

- Crystallography : X-ray structures (e.g., Acta Cryst. E68) clarify conformational impacts on activity .

Q. What analytical methods validate compound purity and stability?

- Protocols :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.